molecular formula C20H15N3 B11114304 N,2-diphenylquinazolin-4-amine CAS No. 40288-70-8

N,2-diphenylquinazolin-4-amine

Cat. No.: B11114304
CAS No.: 40288-70-8
M. Wt: 297.4 g/mol
InChI Key: CMVDRFFMSYMSRT-UHFFFAOYSA-N
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Description

N,2-diphenylquinazolin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of phenyl groups at the N and 2 positions further enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-diphenylquinazolin-4-amine typically involves the cyclization of methyl anthranilate with various substituted benzamides. This reaction yields the corresponding 2-phenylquinazolinone, which is then subjected to chlorination to replace the ketonic oxygen with an aryl amino group, resulting in the formation of this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and chlorination processes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Comparison with Similar Compounds

Properties

CAS No.

40288-70-8

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

N,2-diphenylquinazolin-4-amine

InChI

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)19-22-18-14-8-7-13-17(18)20(23-19)21-16-11-5-2-6-12-16/h1-14H,(H,21,22,23)

InChI Key

CMVDRFFMSYMSRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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